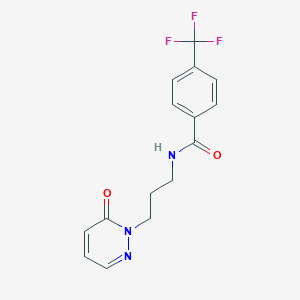

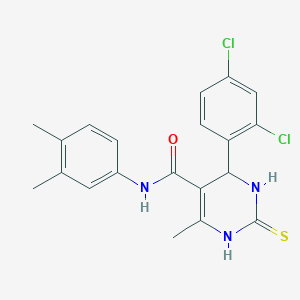

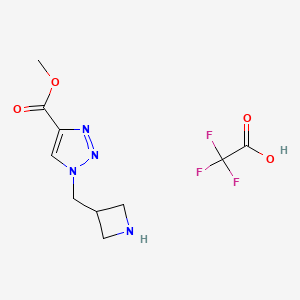

![molecular formula C13H24N2O4 B2667995 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353983-45-5](/img/structure/B2667995.png)

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound . It is likely to be a derivative of piperidine, which is a widely used building block in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of such a compound could potentially involve the use of techniques such as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tert-butyl ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Aplicaciones Científicas De Investigación

Synthesis of Sedridines, Ethylnorlobelols, and Coniine

The compound demonstrates significant versatility as a chiral building block for the synthesis of biologically active alkaloids. Its enantiomers are used in the stereoselective preparation of sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine through a reagent-based differentiation. This showcases its potential in creating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).

Activation of Small-Conductance Ca2+-Activated K+ Channels

A derivative, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK) channels, particularly the SK1 subtype. This compound facilitates the study of the role of SK channels in cellular physiology and highlights the compound's utility in pharmacological research, offering insights into the design of SK channel modulators with potential therapeutic benefits (Hougaard et al., 2009).

Asymmetric Synthesis and Further Elaboration of Piperidines

The compound serves as a precursor in the Claisen rearrangement to piperidine derivatives, demonstrating its role in the general and versatile route to optically pure piperidines. These derivatives are critical intermediates for the synthesis of a broad range of amines containing a substituted piperidine subunit, highlighting its importance in the synthesis of complex organic molecules (Acharya & Clive, 2010).

Preparation and Reactivity of Piperidinedione Derivatives

The framework of piperidinedione derivatives, including the compound , has been explored for its reactivity and potential in synthesizing compounds with pharmacological interest. This research underlines the compound's utility as a synthetic intermediate in the preparation of a variety of biologically active molecules, including those with antiepileptic and herbicidal properties (Ibenmoussa et al., 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGIVRGDXYYMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

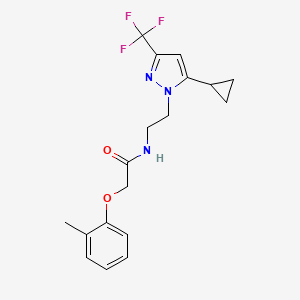

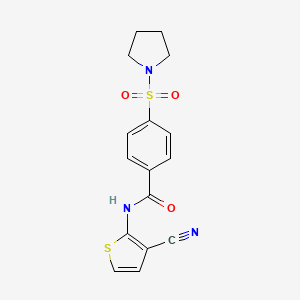

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)

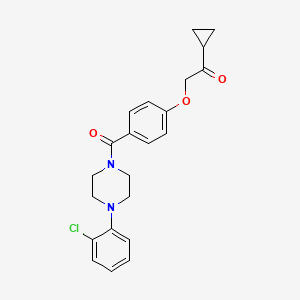

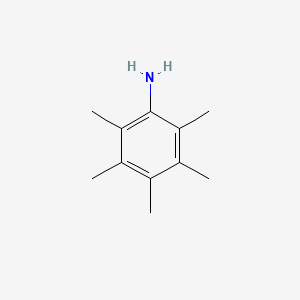

![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

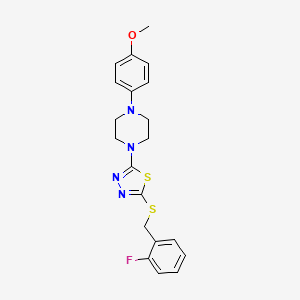

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

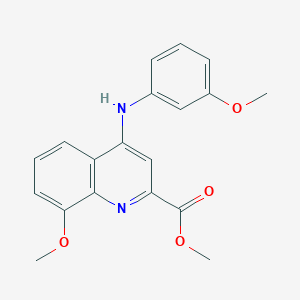

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)